

# Fgfr-IN-9 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Fgfr-IN-9 |           |
| Cat. No.:            | B15577838 | Get Quote |

An In-Depth Technical Guide to Fgfr-IN-9

#### Introduction

Fgfr-IN-9, also identified as Compound 19 in its discovery literature, is a potent, reversible, and orally active inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling pathways is a known driver in various malignancies, making FGFRs significant targets for therapeutic intervention. Fgfr-IN-9 demonstrates potent inhibition across multiple FGFR isoforms and has shown efficacy in preclinical cancer models, particularly those relevant to hepatocellular carcinoma (HCC).[3][4] Notably, it was designed to be effective against gatekeeper mutations, which are a common mechanism of acquired resistance to kinase inhibitors.[3][5] This document provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data.

### **Chemical Structure and Properties**

The chemical identity and key physicochemical properties of **Fgfr-IN-9** are summarized below. The compound is a derivative of a 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.[5] While specific quantitative solubility data is not widely published, it is soluble in dimethyl sulfoxide (DMSO) for experimental use.[6][7]



| Property          | Data                                                                                                              | Reference(s) |
|-------------------|-------------------------------------------------------------------------------------------------------------------|--------------|
| Chemical Name     | N-(4-((2S,6R)-2,6-dimethylpiperazin-1-yl)phenyl)-7-((3-methoxyphenyl)sulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine | [1]          |
| Molecular Formula | C25H28N6O3S                                                                                                       | [1][8]       |
| Molecular Weight  | 492.59 g/mol                                                                                                      | [1][8]       |
| CAS Number        | 3024090-08-9                                                                                                      | [1][8]       |
| SMILES String     | O=S(N1C=CC2=CN=C(NC3=<br>CC=C(N4CINVALID-LINK<br>NINVALID-LINK<br>C4)C=C3)N=C21)<br>(C5=CC=CC(OC)=C5)=O           | [1]          |
| Appearance        | Solid powder                                                                                                      | N/A          |
| Solubility        | Soluble in DMSO                                                                                                   | [6][7]       |

## **Biological Activity and Mechanism of Action**

**Fgfr-IN-9** functions as an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2][5] Aberrant activation of these pathways is crucial for tumor cell proliferation, survival, and angiogenesis.

#### **Kinase Inhibitory Potency**

**Fgfr-IN-9** exhibits potent, low-nanomolar inhibitory activity against wild-type FGFRs and the clinically relevant FGFR4 V550L gatekeeper mutation.[1][2]



| Target Enzyme        | IC <sub>50</sub> (nM) | Reference(s) |
|----------------------|-----------------------|--------------|
| FGFR4 (Wild-Type)    | 17.1                  | [1][2]       |
| FGFR3                | 29.6                  | [1][2]       |
| FGFR4 (V550L Mutant) | 30.7                  | [1][2]       |
| FGFR2                | 46.7                  | [1][2]       |
| FGFR1                | 64.3                  | [1][2]       |

#### **Cellular Activity**

The compound effectively suppresses the proliferation of cancer cell lines dependent on FGFR signaling.[1][2]

| Cell Line              | IC50 (nM)    | Description                                     | Reference(s) |
|------------------------|--------------|-------------------------------------------------|--------------|
| HUH7                   | 94.7 ± 28.6  | Human Hepatocellular<br>Carcinoma               | [1][2]       |
| Ba/F3 FGFR4 (WT)       | 82.5 ± 19.2  | Engineered cell line expressing wild-type FGFR4 | [1][2]       |
| Ba/F3 FGFR4<br>(V550L) | 260.0 ± 50.2 | Engineered cell line expressing mutant FGFR4    | [1][2]       |

#### **Signaling Pathway Inhibition**

The binding of Fibroblast Growth Factors (FGF) to FGFRs induces receptor dimerization and trans-autophosphorylation of tyrosine residues in the kinase domain. This creates docking sites for adaptor proteins like FRS2 (FGFR Substrate 2). Phosphorylated FRS2 recruits other proteins, such as GRB2 and GAB1, which in turn activate major downstream pathways including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Another key pathway activated is through Phospholipase C gamma (PLCy). These pathways collectively drive gene transcription that promotes cell proliferation, survival, and migration. **Fgfr-IN-9** 



### Foundational & Exploratory

Check Availability & Pricing

blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.[1][9]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tumor xenograft mouse models [bio-protocol.org]
- 4. Huh7 Xenograft Model | Xenograft Services [xenograft.net]
- 5. Huh7 Xenograft Model Altogen Labs [altogenlabs.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. texaschildrens.org [texaschildrens.org]
- 8. FGFR-IN-9 3024090-08-9 | MCE [medchemexpress.cn]
- 9. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]
- To cite this document: BenchChem. [Fgfr-IN-9 chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577838#fgfr-in-9-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com